molecular formula C20H21N5O2 B2597034 4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878413-26-4

4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione

カタログ番号 B2597034
CAS番号: 878413-26-4
分子量: 363.421
InChIキー: JWXROCAHAOTHRP-DHZHZOJOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione, commonly known as Temozolomide, is a chemotherapy drug used in the treatment of various types of brain tumors. It is a second-generation imidazotetrazine derivative and is a prodrug that undergoes spontaneous conversion to its active form, MTIC (methyltriazeno imidazole carboxamide), in the bloodstream. Temozolomide has shown promising results in the treatment of glioblastoma, an aggressive form of brain cancer that is difficult to treat.

作用機序

Temozolomide works by damaging the DNA of cancer cells, which inhibits their ability to divide and grow. The drug specifically targets rapidly dividing cells, which are characteristic of cancer cells. Temozolomide is a prodrug that undergoes spontaneous conversion to its active form, MTIC (methyltriazeno imidazole carboxamide), in the bloodstream. MTIC then reacts with DNA, leading to the formation of cross-links between strands of DNA, which ultimately leads to cell death.
Biochemical and Physiological Effects:
Temozolomide has been shown to have a number of biochemical and physiological effects. The drug has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. Temozolomide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the drug has been shown to inhibit the activity of a protein called O6-methylguanine-DNA methyltransferase (MGMT), which repairs DNA damage. Inhibition of MGMT increases the effectiveness of Temozolomide in killing cancer cells.

実験室実験の利点と制限

Temozolomide has a number of advantages and limitations for use in lab experiments. The drug is relatively easy to synthesize and is commercially available. Temozolomide has been extensively studied for its efficacy in the treatment of brain tumors, and there is a large body of literature on the drug. However, Temozolomide has a number of limitations. The drug is highly cytotoxic and can be difficult to handle in the lab. In addition, Temozolomide has poor solubility in water, which can limit its use in certain experiments.

将来の方向性

There are a number of future directions for research on Temozolomide. One area of research is the development of new formulations of the drug that improve its solubility in water. This would make the drug easier to handle in the lab and could expand its use in certain experiments. Another area of research is the development of new delivery methods for the drug. Currently, Temozolomide is administered orally, but new delivery methods, such as intravenous administration, could improve the drug's effectiveness in killing cancer cells. Finally, research is ongoing to identify new targets for Temozolomide, which could expand its use in the treatment of other types of cancer.

合成法

Temozolomide is synthesized by reacting 3,4-dihydroxy-5-nitrobenzamide with methylamine, followed by reaction with triethylorthoformate and then with phosgene. The resulting product is then reacted with 3-methyl-4-oxo-2-pentenoic acid to form the final product, Temozolomide.

科学的研究の応用

Temozolomide has been extensively studied for its efficacy in the treatment of brain tumors. It has been shown to be effective in the treatment of glioblastoma, an aggressive form of brain cancer that is difficult to treat. Temozolomide is also being studied for its potential use in the treatment of other types of cancer, such as melanoma and lymphoma.

特性

IUPAC Name

4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-13-14(2)25-16-17(21-19(25)22(13)3)23(4)20(27)24(18(16)26)12-8-11-15-9-6-5-7-10-15/h5-11H,12H2,1-4H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXROCAHAOTHRP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。